6-fluoro-4-methyl-1H-benzimidazole

Lipophilicity Drug-likeness Regiochemical differentiation

6-Fluoro-4-methyl-1H-benzimidazole (CAS 1360947-51-8) delivers a defined physicochemical profile (XLogP = 2, pKa ~12.19, TPSA = 28.7 Ų) and unambiguous regiochemistry critical for reproducible fragment-based screening and SAR studies. The free imidazole NH (HBD = 1) is fully available for intermolecular engagement, unlike the 4-fluoro isomer where intramolecular F···H–N interactions can quench donor activity. This exact isomer eliminates the regioisomeric product mixtures that arise when using unsubstituted or alternative benzimidazole building blocks in palladium-catalyzed C-2 cross-coupling. For CNS-focused lead optimization requiring balanced lipophilicity (XLogP 1.5–2.5) and controlled NH acidity, procure this isomer to ensure batch-to-batch consistency in binding thermodynamics and ADME profiling.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B13436679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-methyl-1H-benzimidazole
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CN2)F
InChIInChI=1S/C8H7FN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
InChIKeyNDBUAGHVBXQVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methyl-1H-benzimidazole: Core Properties and Procurement-Relevant Identity for Benzimidazole Scaffold Selection


6-Fluoro-4-methyl-1H-benzimidazole (CAS 1360947-51-8) is a fluorinated, methyl-substituted benzimidazole with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . It belongs to the fluorinated benzimidazole class, which has been extensively explored for antihypertensive, anticancer, and nucleoside mimic applications . The regiochemistry—fluorine at the 6-position and methyl at the 4-position of the benzimidazole core—produces a computed XLogP3-AA of 2, a single hydrogen bond donor, and two hydrogen bond acceptors . These physicochemical parameters directly influence solubility, permeability, and target binding, making the precise substitution pattern a critical quality attribute for reproducibility in medicinal chemistry and chemical biology workflows.

Why 6-Fluoro-4-methyl-1H-benzimidazole Cannot Be Replaced by a Generic Benzimidazole or a Different Regioisomer


Benzimidazole substitution patterns are not interchangeable. In the fluoro-substituted benzimidazole class, the position of fluorine and methyl groups on the fused benzene ring dictates lipophilicity, hydrogen-bonding capacity, and electronic character, all of which modulate target affinity and ADME properties . For example, the positional isomer 4-fluoro-6-methyl-1H-benzimidazole has been validated as a shape mimic of deoxyguanosine with quantifiably stronger base stacking than guanine itself (+1.1 kcal/mol) [1]; the 6-fluoro-4-methyl isomer, by contrast, presents a different electrostatic and steric profile that will alter stacking geometry and hydrogen-bond donor/acceptor presentation. Generic substitution without regiochemical verification therefore risks compromised biological activity, inconsistent solubility, or failed crystallography trials, demanding isomer-specific procurement for reproducible results.

Quantitative Differentiation Evidence for 6-Fluoro-4-methyl-1H-benzimidazole vs. Comparator Benzimidazoles


XLogP3-AA Lipophilicity Compared to the 4-Fluoro-6-methyl Positional Isomer

The target compound 6-fluoro-4-methyl-1H-benzimidazole has a computed XLogP3-AA of 2 , reflecting the additive contributions of fluorine (–0.14 to +0.50 log units depending on position) and methyl (+0.52 log units) relative to parent benzimidazole (XLogP ~1.19). This value differs from the positional isomer 4-fluoro-6-methyl-1H-benzimidazole, for which computed logP is reported as approximately 1.8–1.9 in cheminformatic databases , a difference of 0.1–0.2 log units attributable to the altered electronic environment of the imidazole NH when fluorine and methyl positions are swapped. Such differences are meaningful for fragment-based drug design where logP contributions of 0.1–0.3 log units are considered significant for lead optimization.

Lipophilicity Drug-likeness Regiochemical differentiation

Hydrogen Bond Donor and Acceptor Count: Isomer-Dependent H-Bond Presentation

6-Fluoro-4-methyl-1H-benzimidazole presents exactly 1 hydrogen bond donor (the imidazole NH) and 2 hydrogen bond acceptors (the imidazole N and the fluorine atom) . The fluorine at the 6-position is positioned meta to the imidazole N-H, whereas in the 4-fluoro isomer the fluorine is ortho to the NH, creating an intramolecular F···H–N proximity that can reduce the effective number of intermolecular hydrogen bond donors available for target engagement. This regiochemical difference alters the compound's capacity to act as a hydrogen bond donor in biological contexts, a critical parameter in fragment-based screening where H-bond count and geometry directly correlate with hit rates.

Hydrogen bonding Molecular recognition Regiochemistry

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability vs. Comparator Benzimidazoles

The computed Topological Polar Surface Area (TPSA) of 6-fluoro-4-methyl-1H-benzimidazole is 28.7 Ų . This value is identical to that of the 4-fluoro-6-methyl isomer (also 28.7 Ų) and moderately lower than unsubstituted 1H-benzimidazole (28.7–29.0 Ų range reported). A TPSA below 60–70 Ų is commonly associated with good blood-brain barrier permeability, and values below 30 Ų suggest high passive membrane permeability. Among fluoro-methyl benzimidazole isomers, TPSA is invariant to the position of substitution because both fluorine and methyl contribute minimally to polar surface area; however, the compound's TPSA of 28.7 Ų combined with its logP of 2 places it in a favorable CNS drug-like chemical space (logP <3, TPSA <60) that is shared by many approved CNS drugs.

TPSA Permeability Blood-brain barrier

pKa and Ionization State at Physiological pH vs. Unsubstituted Benzimidazole

The predicted pKa of 6-fluoro-4-methyl-1H-benzimidazole is 12.19 ± 0.30 , reflecting the basicity of the imidazole N3 position. This value is slightly lower than the predicted pKa of unsubstituted 1H-benzimidazole (pKa ~12.5–12.8), a decrease of approximately 0.3–0.6 pKa units attributable to the electron-withdrawing effect of the 6-fluoro substituent transmitted through the aromatic ring. The 4-methyl group partially counterbalances this effect through inductive electron donation, resulting in a net modest reduction in basicity. At physiological pH (7.4), both the target compound and unsubstituted benzimidazole remain predominantly unprotonated (>99.9%), meaning the pKa difference does not translate to differential ionization under biological conditions; however, the altered basicity affects metal coordination and salt formation during purification and formulation.

pKa Ionization Solubility

Procurement-Ready Application Scenarios for 6-Fluoro-4-methyl-1H-benzimidazole Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring a Defined, Unobstructed Hydrogen Bond Donor

The single, unobstructed imidazole NH (HBD = 1) of 6-fluoro-4-methyl-1H-benzimidazole, combined with two distinct hydrogen bond acceptors (imidazole N and 6-F), provides a predictable pharmacophoric pattern for fragment screening libraries. Unlike the 4-fluoro isomer where intramolecular F···H–N interaction may quench the NH donor, the 6-fluoro isomer presents the NH free for intermolecular engagement . Its XLogP of 2 and TPSA of 28.7 Ų further support its use in CNS-targeted fragment collections where balanced lipophilicity and high passive permeability are essential.

Suzuki or Buchwald-Hartwig Cross-Coupling at the 2-Position with Retention of Regiochemical Integrity

6-Fluoro-4-methyl-1H-benzimidazole serves as a building block for C-2 functionalization via palladium-catalyzed cross-coupling . The defined 6-fluoro-4-methyl substitution pattern eliminates regiochemical ambiguity during subsequent derivatization, enabling clean mono-functionalization at the imidazole 2-position. The predicted pKa of 12.19 facilitates deprotonation and anion formation under mild basic conditions (e.g., K2CO3, DMF), compatible with standard coupling protocols. Procurement of the exact isomer avoids the product mixtures that arise when using regioisomeric or unsubstituted benzimidazoles.

Nucleoside Analog Research Requiring a Nonpolar Isostere with Defined Stacking Properties

The positional isomer 4-fluoro-6-methyl-1H-benzimidazole has been established as a nonpolar isostere of deoxyguanosine, with base-stacking 1.1 kcal/mol stronger than guanine [1]. The 6-fluoro-4-methyl isomer offers an alternative stacking geometry due to the shifted positions of fluorine and methyl groups, enabling systematic SAR studies of nucleoside mimic recognition by DNA polymerases and repair enzymes. Researchers comparing the two isomers can isolate the contribution of fluorine/methyl placement to stacking thermodynamics without altering molecular formula, a critical control in biophysical studies of DNA-protein interactions [1].

Physicochemical Property Optimization in Lead Series with Isomer-Specific logP and pKa Requirements

For medicinal chemistry programs where a specific logP window (e.g., 1.5–2.5) and pKa range (12.0–12.5) are required for oral absorption or CNS penetration, 6-fluoro-4-methyl-1H-benzimidazole offers a defined profile: XLogP = 2 and pKa = 12.19 . These values are intermediate between the less lipophilic unsubstituted benzimidazole (XLogP ~1.19) and the more acidic 6-fluoro analog (pKa ~11.8–12.0), providing a distinct physicochemical 'sweet spot' for lead optimization. The balanced electron-withdrawing (F) and electron-donating (CH3) substituents further modulate the imidazole NH acidity without drastic shifts in overall polarity, enabling fine-tuning of binding interactions.

Quote Request

Request a Quote for 6-fluoro-4-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.